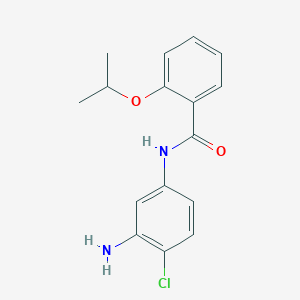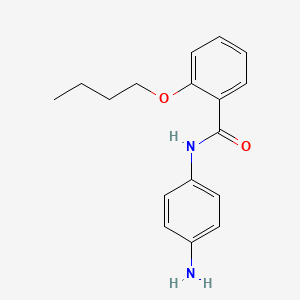![molecular formula C9H21N3O B1385188 3-{[2-(Diethylamino)ethyl]amino}propanamide CAS No. 1040688-15-0](/img/structure/B1385188.png)
3-{[2-(Diethylamino)ethyl]amino}propanamide
Vue d'ensemble
Description
“3-{[2-(Diethylamino)ethyl]amino}propanamide” is a chemical compound with the CAS Number: 1040688-15-0 . It has a molecular weight of 187.29 .
Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H21N3O and a molecular weight of 187.28 . The InChI code is 1S/C9H21N3O/c1-3-12(4-2)8-7-11-6-5-9(10)13/h11H,3-8H2,1-2H3,(H2,10,13) .Applications De Recherche Scientifique
Muscle Relaxant and Anticonvulsant Activities
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide, a derivative of 3-{[2-(Diethylamino)ethyl]amino}propanamide, has demonstrated selective muscle relaxant and anticonvulsant activities. This compound's structure-activity relationship emphasizes the influence of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group (Tatee et al., 1986).
Spectroscopic and Structural Characterization
2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, structurally related to this compound, has been characterized using ab initio calculations and IR-LD spectroscopy, providing insights into structural information and IR band assignments (Zareva, 2006).
Fluorescent ATRP Initiator in Polymerizations
The synthesis and analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide revealed its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates, contributing to the field of polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Synthesis and Characterization of Bonding Agents
3-(Bis(2-hydroxyethyl)amino)propanamide (BEAPAM), related to this compound, was synthesized and characterized as a new bonding agent or intermediate, highlighting its potential in material science (Luo-liang, 2010).
Antitumor and Antibacterial Activities
Various derivatives of this compound have shown potential in antitumor and antibacterial activities, indicating their relevance in medicinal chemistry and drug development (Gomez-Monterrey et al., 2011); (Abbasi et al., 2020).
Synthesis and Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to this compound, were synthesized and found to be effective in anticonvulsant tests, contributing to epilepsy treatment research (Idris et al., 2011).
Safety and Hazards
Mécanisme D'action
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on its chemical properties. For instance, its molecular weight (187.28 ) and the presence of polar amide and amine groups could influence its solubility and permeability, affecting its bioavailability.
Analyse Biochimique
Biochemical Properties
3-{[2-(Diethylamino)ethyl]amino}propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s primary interactions involve binding with specific enzymes, which can lead to either inhibition or activation of these enzymes. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, which may result in changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular processes. The compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and its potential therapeutic applications .
Propriétés
IUPAC Name |
3-[2-(diethylamino)ethylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-3-12(4-2)8-7-11-6-5-9(10)13/h11H,3-8H2,1-2H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVMBTUOGTASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



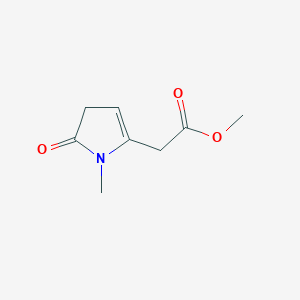
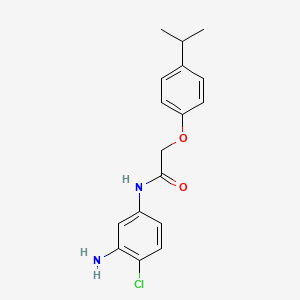
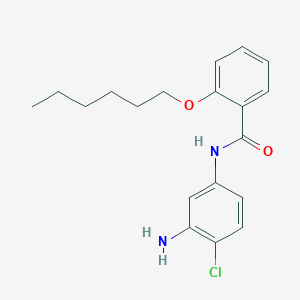

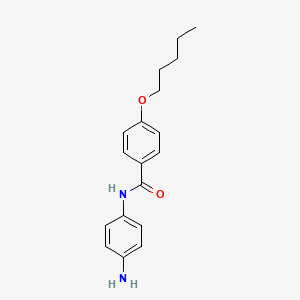
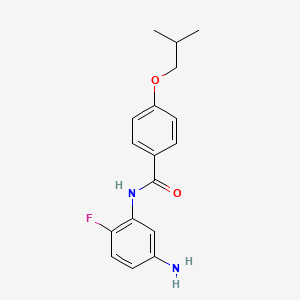
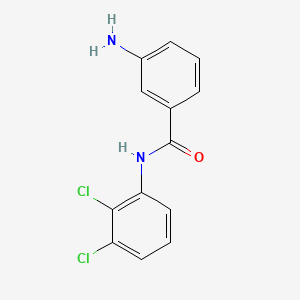



![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)

